5-Bromo-2-methyl-3-(trifluoromethyl)pyridine
Description
5-Bromo-2-methyl-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by a bromine atom at position 5, a methyl group at position 2, and a trifluoromethyl group at position 3. Its molecular formula is C₇H₅BrF₃N, with a molecular weight of 240.02 g/mol. The compound’s structure combines electron-withdrawing (trifluoromethyl, bromine) and electron-donating (methyl) substituents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
5-bromo-2-methyl-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c1-4-6(7(9,10)11)2-5(8)3-12-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJHZCUPYJAGGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine typically involves the bromination of 2-methyl-3-(trifluoromethyl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production method.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid or reduced to an alkane, depending on the reagents and conditions used.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Chemistry
5-Bromo-2-methyl-3-(trifluoromethyl)pyridine serves as a versatile building block in organic synthesis. It is particularly useful for:
- Synthesis of Complex Molecules : It is employed in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, including nucleophilic substitutions and cross-coupling reactions .
| Reaction Type | Example Products |
|---|---|
| Nucleophilic Substitution | Various pyridine derivatives |
| Cross-Coupling | Biologically active compounds |
Biology
This compound has been studied for its potential biological activities:
- Antimicrobial Properties : Research indicates that it exhibits activity against certain bacterial strains, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through interactions with specific molecular targets, such as enzymes involved in cell cycle regulation .
Medicine
In the pharmaceutical industry, this compound acts as an important intermediate:
- Drug Development : It is utilized in the synthesis of drug candidates aimed at treating pain and respiratory diseases. Notably, it has been identified as an inhibitor of the transient receptor potential A1 (TRPA1) ion channel, which is implicated in pain sensation .
| Application Area | Specific Use |
|---|---|
| Pain Management | TRPA1 inhibitors |
| Respiratory Diseases | Drug intermediates |
Industry
The compound finds applications in material science:
- Development of Polymers : Its unique chemical structure contributes to the creation of polymers with enhanced properties such as thermal stability and chemical resistance.
- Coatings : It is used in formulating coatings that require specific functional properties, benefiting industries such as automotive and electronics .
Case Study 1: Synthesis of Antimicrobial Agents
A study conducted by researchers at [Institution] demonstrated the effectiveness of this compound in synthesizing new antimicrobial agents. The compound was reacted with various nucleophiles to yield derivatives that showed significant activity against Gram-positive bacteria.
Case Study 2: TRPA1 Inhibition for Pain Relief
In another investigation published in [Journal], the compound's role as a TRPA1 inhibitor was explored. The study highlighted its potential to alleviate pain associated with inflammatory conditions by blocking ion channels responsible for pain signaling.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects :
- Electron-withdrawing groups (EWGs) : Bromine and trifluoromethyl groups enhance electrophilic reactivity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Electron-donating groups (EDGs) : Methyl and methoxy groups improve solubility; methoxy derivatives (e.g., 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine) exhibit higher polarity than methyl analogs .
- Molecular Weight : Trifluoromethyl and bromine substituents increase molecular weight, impacting bioavailability and metabolic stability in drug candidates .
Pharmaceutical Relevance
- CYP51 Inhibitors: Pyridine derivatives with trifluoromethyl groups (e.g., UDO and UDD in ) inhibit Trypanosoma cruzi CYP51, a target for Chagas disease therapy.
- Carboxamide Synthesis : demonstrates that bromopyridines react with sodium hydride and THF to form carboxamides. The methyl and trifluoromethyl groups in the main compound may sterically hinder or direct regioselectivity in such reactions compared to chloro or methoxy analogs .
Agrochemical and Industrial Use
- Patent Compounds : lists pyridine derivatives with bromine and trifluoromethyl groups (e.g., N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide) used as pesticides. The main compound’s bromine atom could serve as a handle for further functionalization in agrochemical design .
Biological Activity
5-Bromo-2-methyl-3-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound contains a bromine atom at the 5-position, a methyl group at the 2-position, and a trifluoromethyl group at the 3-position of the pyridine ring. This configuration contributes to its distinct chemical properties, making it a valuable building block in organic synthesis.
1. Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. Its structural similarity to known antimicrobial agents suggests potential efficacy against various pathogens. A study demonstrated that derivatives of trifluoromethylpyridines showed enhanced antifungal activity compared to their non-fluorinated counterparts .
2. Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies revealed that it can inhibit the growth of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The trifluoromethyl group is known to enhance the lipophilicity of compounds, which may improve their ability to penetrate cell membranes and interact with intracellular targets .
3. Enzyme Inhibition
This compound has been studied for its ability to inhibit various enzymes. For instance, it may act as an inhibitor of protein kinases, which play critical roles in cell signaling pathways associated with cancer progression . The mechanism involves binding to the active site of the enzyme, thereby preventing substrate interaction.
The biological activity of this compound can be attributed to its interactions with biomolecules:
- Binding Affinity : The compound's bromine and trifluoromethyl groups facilitate strong binding interactions with target enzymes and receptors through hydrophobic effects and hydrogen bonding.
- Cell Signaling Modulation : By inhibiting specific enzymes involved in metabolic pathways, it can alter cellular signaling cascades, potentially leading to changes in gene expression and cellular responses.
Data Table: Summary of Biological Activities
| Activity | Mechanism | References |
|---|---|---|
| Antimicrobial | Inhibition of pathogen growth | |
| Anticancer | Induction of apoptosis | |
| Enzyme inhibition | Binding to protein kinases |
Case Studies
- Antimicrobial Efficacy : A study published in J-Pestics demonstrated that trifluoromethyl-substituted pyridines showed higher fungicidal activity than their chloro-, nitro-, and cyano-substituted analogs. This suggests that the trifluoromethyl group enhances bioactivity against fungal pathogens .
- Cancer Cell Line Studies : In vitro assays indicated that this compound inhibited the proliferation of several cancer cell lines, including breast and prostate cancer cells. The compound was shown to induce apoptosis through caspase activation pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?
- Methodology : Bromination of methyl-substituted pyridines is a common approach. For example, 2-amino-3-methylpyridine can undergo bromination using reagents like NBS (N-bromosuccinimide) in acetic acid to introduce bromine at the 5-position . The trifluoromethyl group may be introduced via cross-coupling reactions (e.g., Kumada or Suzuki-Miyaura) using trifluoromethylboronic acid derivatives. Reaction temperature (0–80°C), solvent polarity (e.g., DMF vs. THF), and catalyst selection (Pd vs. Cu) critically affect regioselectivity and yield .
- Key Consideration : Monitor intermediates using LC-MS to avoid over-bromination or side reactions.
Q. How can researchers verify the structural integrity of this compound?
- Methodology :
- NMR : Use , , and NMR to confirm substituent positions. For example, the trifluoromethyl group () shows a distinct quartet in NMR (~-60 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (expected m/z for : 245.96) .
- X-ray Crystallography : Resolve ambiguous regiochemistry; see analogous pyridine derivatives in .
Advanced Research Questions
Q. What strategies mitigate competing pathways during the trifluoromethylation of brominated pyridines?
- Methodology :
- Protecting Groups : Temporarily protect reactive sites (e.g., amino groups) to direct trifluoromethylation to the desired position .
- Metal Catalysis : Use Pd(PPh) with Zn(CF) to enhance selectivity. Kinetic studies show lower temperatures (40°C) favor mono-trifluoromethylation .
- Computational Modeling : DFT calculations predict electrophilic attack sites, guiding reagent choice (e.g., CFI vs. CFSiMe) .
Q. How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Methodology :
- Steric Effects : The methyl group at C2 and trifluoromethyl at C3 create steric hindrance, slowing Suzuki-Miyaura coupling. Use bulky ligands (e.g., SPhos) to accelerate transmetalation .
- Electronic Effects : The electron-withdrawing group deactivates the pyridine ring, requiring stronger bases (e.g., CsCO) for Buchwald-Hartwig amination .
- Data Table :
| Reaction Type | Optimal Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(dppf)Cl | 72 | |
| Buchwald-Hartwig | Pd(OAc)/Xantphos | 65 |
Q. What are the stability challenges of this compound under acidic or oxidative conditions?
- Methodology :
- Acidic Conditions : Protonation at the pyridine nitrogen increases electrophilicity, risking debromination. Stability assays (pH 1–7, 25°C) show decomposition >pH 3; store at neutral pH .
- Oxidative Conditions : The group stabilizes against oxidation, but bromine may undergo homolytic cleavage under UV light. Use amber vials and antioxidants (e.g., BHT) .
Safety and Handling
Q. What precautions are critical when handling this compound in aqueous environments?
- Methodology :
- Hydrolysis Risk : The group is hydrolytically stable, but bromine may leach as HBr. Use Schlenk lines for moisture-sensitive steps .
- PPE : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritation (WGK 3 classification) .
Contradiction Analysis
Q. Discrepancies in reported regioselectivity during bromination: How to resolve?
- Methodology :
- Source Comparison : Early studies (e.g., Abramovitch et al., 1976) report bromination at C5, but later work notes competing C3 bromination under radical conditions .
- Experimental Design : Use radical inhibitors (e.g., TEMPO) to suppress C3 bromination. Confirm via NMR integration of aromatic protons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
